molecular formula C15H23BO2S B13454533 4,4,5,5-Tetramethyl-2-[4-(propan-2-ylsulfanyl)phenyl]-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-[4-(propan-2-ylsulfanyl)phenyl]-1,3,2-dioxaborolane

Cat. No.: B13454533
M. Wt: 278.2 g/mol
InChI Key: HNOGMUUVGSYTIU-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-[4-(propan-2-ylsulfanyl)phenyl]-1,3,2-dioxaborolane is a boron-containing compound that has gained attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a dioxaborolane ring and a phenyl group substituted with a propan-2-ylsulfanyl group. Its molecular formula is C14H21BO2S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-[4-(propan-2-ylsulfanyl)phenyl]-1,3,2-dioxaborolane typically involves the reaction of 4-(propan-2-ylsulfanyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can further optimize the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-[4-(propan-2-ylsulfanyl)phenyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the propan-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The boron atom can participate in reduction reactions, often forming borohydrides.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as bromine (Br2) for halogenation or nitric acid (HNO3) for nitration are employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Borohydrides.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-[4-(propan-2-ylsulfanyl)phenyl]-1,3,2-dioxaborolane has diverse applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored for its role in drug design and development, particularly in the synthesis of boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-[4-(propan-2-ylsulfanyl)phenyl]-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating reactions such as cross-coupling. The sulfur atom in the propan-2-ylsulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that participate in further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound without the phenyl and propan-2-ylsulfanyl groups.

    Phenylboronic acid: Contains a phenyl group bonded directly to boron, lacking the dioxaborolane ring.

    Bis(pinacolato)diboron: A dimeric boron compound used in similar cross-coupling reactions.

Uniqueness

4,4,5,5-Tetramethyl-2-[4-(propan-2-ylsulfanyl)phenyl]-1,3,2-dioxaborolane is unique due to its combination of a dioxaborolane ring and a phenyl group with a propan-2-ylsulfanyl substituent. This structure imparts distinct reactivity and stability, making it valuable in various synthetic and research applications.

Properties

Molecular Formula

C15H23BO2S

Molecular Weight

278.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(4-propan-2-ylsulfanylphenyl)-1,3,2-dioxaborolane

InChI

InChI=1S/C15H23BO2S/c1-11(2)19-13-9-7-12(8-10-13)16-17-14(3,4)15(5,6)18-16/h7-11H,1-6H3

InChI Key

HNOGMUUVGSYTIU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)SC(C)C

Origin of Product

United States

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